4-Bromoacenaphthylene-1,2-dione
Description
4-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a polycyclic aromatic diketone. The parent compound, acenaphthylene-1,2-dione (C₁₂H₆O₂), features a naphthalene-like backbone fused to a cyclobutene ring with two ketone groups at the 1,2-positions. Bromination at the 4-position introduces an electron-withdrawing substituent, altering reactivity and physicochemical properties.
Properties
CAS No. |
43017-97-6 |
|---|---|
Molecular Formula |
C12H5BrO2 |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-bromoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5BrO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H |
InChI Key |
CFMCFZLGEAHZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene followed by oxidation. One common method is the bromination of acenaphthylene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacenaphthylene is then oxidized using an oxidizing agent like potassium dichromate to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the bromination of acenaphthylene in a reactor followed by oxidation in a separate reactor. The use of continuous flow reactors allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted acenaphthylene derivatives.
Scientific Research Applications
4-Bromoacenaphthylene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoacenaphthylene-1,2-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physicochemical Properties
- Acenaphthylene-1,2-dione: Melting point ~245–247°C; IR carbonyl peaks at ~1700 cm⁻¹ (non-polarized spectrum) .
- 3,4-Diamino-3-cyclobutene-1,2-dione: Lower molecular weight (110 g/mol); amino groups introduce hydrogen-bonding capacity, affecting solubility .
- This compound : Theoretical molecular weight ~261 g/mol; bromine likely reduces symmetry, altering crystallinity and spectroscopic profiles compared to the parent compound.
Notes and Limitations
Toxicological Data: No thorough toxicological studies exist for this compound. Brominated analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols (e.g., eye/skin flushing), suggesting similar precautions for this compound .
Spectral Comparisons : IR spectra of cyclobutene-diones (e.g., 3-ethoxy derivatives) show characteristic carbonyl peaks; bromine-induced shifts in this compound remain unstudied but are inferred from analogous systems .
Research Gaps : Direct experimental data on this compound are lacking. Current insights rely on extrapolation from structurally related compounds .
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